5-Chloro-2-fluorobenzaldehyde

Vue d'ensemble

Description

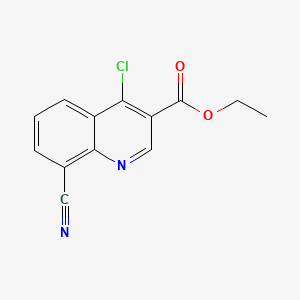

5-Chloro-2-fluorobenzaldehyde is a laboratory chemical with the CAS number 96515-79-6 . It appears as a colorless to white to pale yellow substance that can take the form of crystals, powder, crystalline powder, fused solid, or clear liquid as melt .

Synthesis Analysis

The synthesis of this compound can be achieved using readily available halogenated benzaldehydes as the starting material . The process yields good results and allows for easy after-treatment and the possibility of catalyst recovery . A specific synthesis method involves reacting 2-chloro-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis

The molecular formula of this compound is C7H4ClFO . Its molecular weight is 158.56 . The SMILES string representation is Fc1ccc(Cl)c(C=O)c1 .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 35.0 to 39.0 degrees Celsius . It is soluble in methanol .Applications De Recherche Scientifique

Synthesis of Thiouracil Derivatives

5-Chloro-2-fluorobenzaldehyde has been utilized in the synthesis of thiouracil derivatives. In a study, 2-chloro-6-fluorobenzaldehyde reacted with ethyl cyanoacetate and thiourea, leading to the formation of 5,6-dihydro-2-thiouracil derivatives. These compounds demonstrated resistance to atmospheric oxidation, even at high temperatures, indicating potential applications in stable compound synthesis (Al-Omar et al., 2010).

Herbicide Intermediate Synthesis

The compound is also a key intermediate in the synthesis of herbicides. A study detailed the preparation of a chloro-fluoro benzaldehyde derivative through oxidation and hydrolysis processes, achieving a total yield of 71.6%. This highlights its role in the agricultural chemical industry (Zhou Yu, 2002).

Fluorobenzaldehyde Synthesis

Wastewater Treatment

This compound manufacturing wastewater, characterized by high salt and COD levels, has been treated using macroporous resin. This approach achieved significant COD removal and purity in recycling the benzoic acid derivative. This study demonstrates the compound's relevance in environmental management (L. Xiaohong et al., 2009).

Synthesis of Brexpiprazole Intermediate

In pharmaceutical research, this compound has been converted to an intermediate used in the synthesis of brexpiprazole, a medication. The process described is economical and scalable, indicating its importance in drug development (Chunhui Wu et al., 2015).

Safety and Hazards

5-Chloro-2-fluorobenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mécanisme D'action

Target of Action

5-Chloro-2-fluorobenzaldehyde is an organic compound that is primarily used as an intermediate in organic synthesis

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is involved in. As an intermediate, it can participate in various chemical reactions, including nucleophilic substitution and free radical reactions . Its fluorine and chlorine substituents can influence its reactivity and the type of products formed.

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the final product synthesized using this compound. For instance, it has been used in the synthesis of antidepressant molecules . In such cases, the final product may affect neurotransmitter systems and related biochemical pathways.

Result of Action

The molecular and cellular effects of this compound are not directly observed due to its role as an intermediate in the synthesis of other compounds. The effects observed would be due to the action of the final synthesized product. For example, if used in the synthesis of an antidepressant, the result of action might be the inhibition of neurotransmitter reuptake, leading to increased neurotransmitter levels in the synaptic cleft .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction conditions such as temperature, solvent, and presence of catalysts can significantly affect its reactivity and the yield of the desired product . Furthermore, its stability can be affected by exposure to air and light, and it should be stored under inert gas at 2-8°C .

Analyse Biochimique

Biochemical Properties

5-Chloro-2-fluorobenzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It can form Schiff bases through condensation reactions with amines, which are important intermediates in the synthesis of various bioactive compounds . The aldehyde group can also undergo oxidation reactions, making it a versatile intermediate in organic synthesis

Cellular Effects

The effects of this compound on cellular processes are not extensively studied. Similar compounds have been shown to influence cell signaling pathways and gene expression. For instance, aldehyde-containing compounds can form adducts with cellular proteins, potentially altering their function and affecting cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its reactive aldehyde group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and enzymes . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound’s ability to form Schiff bases can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or moisture Over time, degradation products may accumulate, potentially affecting the compound’s efficacy in biochemical assays

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively documented. It is known that aldehyde-containing compounds can exhibit dose-dependent toxicity At low doses, this compound may have minimal effects, while higher doses could lead to adverse effects such as enzyme inhibition, oxidative stress, and cellular damage

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation and condensation reactions . The aldehyde group can be oxidized to form carboxylic acids, while the fluorine and chlorine substituents can influence the compound’s reactivity and interaction with enzymes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity allows it to diffuse across cell membranes, while its reactive aldehyde group can interact with cellular transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell, affecting processes such as enzyme regulation and gene expression.

Propriétés

IUPAC Name |

5-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTUCEMLUHTMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378576 | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96515-79-6 | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350468.png)

![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)

![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)

![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)